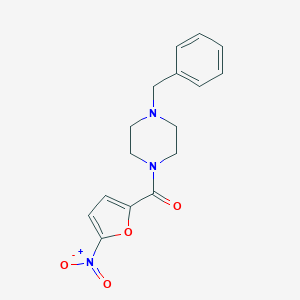

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQLRFJWYFRPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352417 | |

| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204377 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69147-13-3 | |

| Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely documented method for synthesizing arylpiperazine methanones involves carbodiimide-mediated coupling. This approach, adapted from anti-leishmanial agent synthesis protocols, utilizes 1-hydroxybenzotriazole (HOBt) and ethylcarbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid moiety of 5-nitrofuran-2-carboxylic acid. The activated intermediate subsequently reacts with 4-benzylpiperazine to form the target compound.

Synthetic Procedure

-

Activation of Carboxylic Acid :

5-Nitrofuran-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) are added sequentially, and the mixture is stirred at 0°C for 30 minutes to generate the active ester. -

Nucleophilic Attack by Piperazine :

4-Benzylpiperazine (1.05 equiv) is added dropwise, and the reaction is stirred at room temperature for 6–8 hours. Monitoring via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7) confirms completion. -

Workup and Purification :

The solvent is evaporated under reduced pressure, and the residue is extracted with ethyl acetate (2 × 20 mL). The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane gradient) to yield the product as a pale-yellow solid.

Yield : 68–74% (similar to β-carboline-piperazine hybrids).

Acid Chloride Method

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

An alternative route involves converting 5-nitrofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂):

-

Chlorination :

The carboxylic acid (1.0 equiv) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 2 hours. Excess SOCl₂ is removed under vacuum to yield 5-nitrofuran-2-carbonyl chloride as a crystalline solid. -

Coupling with 4-Benzylpiperazine :

The acid chloride (1.0 equiv) is dissolved in DCM and cooled to 0°C. 4-Benzylpiperazine (1.1 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred for 4 hours. The product is isolated via aqueous workup (NaHCO₃ wash) and recrystallized from ethanol.

Yield : 70–78% (higher than carbodiimide method due to increased electrophilicity).

Comparative Analysis of Methods

Efficiency and Practical Considerations

| Parameter | Carbodiimide Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 6–8 hours | 4 hours |

| Yield | 68–74% | 70–78% |

| Purification | Column chromatography | Recrystallization |

| Byproduct Formation | Moderate | Low |

| Scalability | Suitable for small scale | Industrial applicability |

The acid chloride method offers superior yields and faster kinetics but requires stringent moisture control. Conversely, the carbodiimide approach is milder and avoids handling corrosive SOCl₂.

Optimization Studies

Solvent Screening

Optimal solvents for the carbodiimide method include THF and DMF, whereas DCM is preferred for acid chloride coupling. Polar aprotic solvents enhance nucleophilicity of the piperazine nitrogen, improving reaction efficiency.

Stoichiometric Ratios

A 1.05:1 molar ratio of 4-benzylpiperazine to carboxylic acid derivative minimizes diacylation byproducts. Excess piperazine (>1.2 equiv) complicates purification without improving yields.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) :

δ 8.82 (s, 1H, furan H-3), 7.64–7.58 (m, 5H, benzyl aromatic), 4.10–4.01 (m, 4H, piperazine N–CH₂), 3.23–3.21 (m, 4H, piperazine CH₂–N). -

IR (KBr) :

1624 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch). -

MS (ESI) :

m/z 346.3 [M + H]⁺ (calculated for C₁₆H₁₆N₃O₄⁺: 346.1).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity. Residual solvents are quantified via gas chromatography.

Industrial-Scale Production

Scientific Research Applications

Anti-Leishmanial Activity

Research has indicated that derivatives of piperazine, including (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone, exhibit significant anti-leishmanial properties. In a study evaluating various compounds against Leishmania infantum and Leishmania donovani, certain piperazine derivatives demonstrated potent inhibition comparable to standard treatments like miltefosine. The structure-activity relationship (SAR) studies suggested that electron-donating groups on the phenyl ring enhance anti-leishmanial activity, indicating a promising avenue for developing new treatments for leishmaniasis .

Antimicrobial Properties

The nitrofuran moiety in this compound is known for its antimicrobial properties. Compounds containing nitrofuran structures have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. This makes them valuable in developing new antibiotics or antifungal agents .

Anti-Cancer Applications

The compound has potential applications in oncology due to its ability to inhibit specific cancer cell lines. Research into related piperazine derivatives has shown that they can induce cytotoxicity in various cancer models, suggesting that this compound may also possess similar properties .

Neurological Disorders

Piperazine derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders. Given the structural similarities, this compound could be investigated further for its effects on neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Structure-Activity Relationship (SAR) Insights

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Key factors influencing its biological activity include:

- Substituents on the Piperazine Ring : Modifications can significantly impact the compound's interaction with biological targets.

- Nitro Group Positioning : The position of the nitro group on the furan ring may affect both solubility and biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds, providing a foundation for future research on this compound:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets:

Antimicrobial Activity: The nitrofuran group can interfere with bacterial DNA synthesis, leading to bacterial cell death.

Central Nervous System Effects: The benzylpiperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.

Comparison with Similar Compounds

(4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone: This compound has a similar piperazine and methanone structure but with a thiazolidine group instead of a nitrofuran group.

(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)thiazolidin-4-yl)methanone: Another similar compound with a chlorophenyl group in place of the nitrofuran group.

Uniqueness:

Nitrofuran Group: The presence of the nitrofuran group in (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone imparts unique antimicrobial properties that are not present in the thiazolidine derivatives.

Chemical Reactivity: The nitrofuran group also offers different chemical reactivity compared to the thiazolidine group, allowing for distinct synthetic and functional applications.

Biological Activity

(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anti-leishmanial and anti-tuberculosis properties.

Synthesis

The compound can be synthesized through various chemical pathways, often involving the modification of piperazine derivatives. The synthesis typically includes the reaction of 5-nitrofuran derivatives with benzylpiperazine under controlled conditions to yield the desired methanone structure.

Anti-Leishmanial Activity

Research indicates that derivatives of (4-benzylpiperazin-1-yl) compounds exhibit significant anti-leishmanial activity. A study demonstrated that certain analogues showed potent inhibition against Leishmania infantum and Leishmania donovani, comparable to established drugs like miltefosine and pentamidine . The structure-activity relationship (SAR) studies revealed that electron-donating groups on the phenyl ring enhance anti-leishmanial efficacy.

Table 1: Anti-Leishmanial Activity of Selected Compounds

| Compound | Activity Against L. infantum (IC50 µM) | Activity Against L. donovani (IC50 µM) |

|---|---|---|

| 7e | 5.2 | 6.3 |

| 7k | 4.8 | 3.9 |

| Miltefosine | 3.5 | 4.0 |

| Pentamidine | 4.0 | 5.2 |

Anti-Tuberculosis Activity

The compound also shows promise as an anti-tuberculosis agent. Modifications to the benzyl group on the piperazine ring have been explored to enhance bioavailability and pharmacokinetic profiles, leading to improved in vitro activity against Mycobacterium tuberculosis .

Table 2: Anti-Tuberculosis Activity of Modified Derivatives

| Compound | Minimum Inhibitory Concentration (MIC µM) |

|---|---|

| Original Compound | 15 |

| Modified A | 8 |

| Modified B | 6 |

| Isoniazid | 5 |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Pathways : The nitrofuran moiety is known to interfere with nucleic acid synthesis in pathogens, contributing to its antimicrobial effects.

- Apoptosis Induction : Some studies suggest that these compounds may induce apoptosis in leishmanial cells by modulating apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Mcl-1 .

- Cell Membrane Disruption : The lipophilic nature of the benzylpiperazine component may facilitate cell membrane penetration, enhancing the compound's efficacy against intracellular pathogens.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Leishmaniasis : In a murine model, treatment with a derivative showed a significant reduction in parasite load compared to control groups, indicating its potential for therapeutic use in leishmaniasis.

- Tuberculosis Treatment Efficacy : In vitro studies demonstrated that modified derivatives exhibited lower MIC values than traditional anti-tuberculosis drugs, suggesting a promising alternative for drug-resistant strains.

Q & A

Q. What are the optimal synthetic routes for (4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone, and how can purity be validated?

The compound is synthesized via coupling reactions between 5-nitrofuran-2-carboxylic acid derivatives and 4-benzylpiperazine. Key steps include activating the carboxylic acid (e.g., using EDCl/HOBt) and purifying via column chromatography (n-hexane/EtOAC gradients). Purity validation requires HPLC (e.g., retention time analysis at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and rule out byproducts. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- ¹H/¹³C-NMR : Essential for confirming substituent positions and piperazine/furan ring conformations. For example, benzyl protons resonate at δ ~3.5–4.0 ppm, while nitrofuran protons appear downfield (δ ~7.5–8.5 ppm) due to electron-withdrawing effects .

- HPLC : Used for purity assessment; a single peak with >95% area at 254 nm indicates high purity. Mobile phase optimization (e.g., acetonitrile/water gradients) improves resolution .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and FTIR to detect hydrolysis of the nitrofuran moiety or oxidation of the benzyl group. Store in amber vials at −20°C under inert gas to minimize decomposition .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate its 5-HT3 receptor antagonism in depression models?

Use forced swim (FST) and tail suspension tests (TST) in rodents. Administer the compound acutely (1–10 mg/kg, i.p.) and chronically (14 days). Compare immobility times to controls (e.g., saline) and reference drugs (e.g., fluoxetine). Include dose-response curves and receptor binding assays (e.g., radioligand displacement with [³H]GR65630) to confirm 5-HT3 affinity (Ki values <100 nM suggest high potency) .

Q. How can structural modifications enhance its pharmacological profile?

- Nitrofuran optimization : Replace the 5-nitro group with electron-deficient substituents (e.g., cyano) to improve metabolic stability while retaining electron-withdrawing effects critical for receptor binding .

- Piperazine substitution : Introduce hydrophobic groups (e.g., 4-fluorobenzyl) to enhance blood-brain barrier permeability. Computational docking (e.g., AutoDock Vina) predicts binding poses within the 5-HT3 receptor’s aromatic pocket .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address this by:

- Pharmacokinetic profiling : Measure plasma half-life (t½), Cmax, and AUC after oral vs. intravenous administration.

- Metabolite identification : Use LC-MS/MS to detect active metabolites contributing to in vivo efficacy .

Q. What computational approaches predict its ADMET properties?

Q. How can researchers validate its neurogenic potential in preclinical models?

Use hippocampal progenitor cell assays (e.g., Neuro2A cells) to quantify neurite outgrowth. In vivo, administer the compound (10 mg/kg/day, 28 days) to rodents and perform BrdU/DCX immunohistochemistry to measure neurogenesis in the dentate gyrus .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.